molecular formula C28H29ClN6O8 B13433716 (2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B13433716
M. Wt: 613.0 g/mol
InChI Key: CESPMOKWUZJHJJ-KNZXMTNCSA-N
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Description

This compound is a structurally complex molecule featuring:

  • Imidazole core: Substituted with a 2-butyl chain and 5-chloro group, which may enhance lipophilicity and influence binding interactions .
  • Tetrazolylphenylphenylmethyl group: The tetrazole ring (2H-tetrazol-5-yl) acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .
  • Glycosidic linkage: A 3,4,5-trihydroxyoxane (pyranose) ring conjugated to a carboxylic acid via a carbonyloxy bridge. This moiety enhances solubility and may facilitate targeted delivery .

Potential applications include enzyme inhibition (e.g., angiotensin II receptor antagonism) or antimicrobial activity, inferred from structural analogs in the evidence .

Properties

Molecular Formula

C28H29ClN6O8

Molecular Weight

613.0 g/mol

IUPAC Name

(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H29ClN6O8/c1-2-3-8-18-30-24(29)19(27(41)43-28-22(38)20(36)21(37)23(42-28)26(39)40)35(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)25-31-33-34-32-25/h4-7,9-12,20-23,28,36-38H,2-3,8,13H2,1H3,(H,39,40)(H,31,32,33,34)/t20-,21-,22+,23-,28+/m1/s1

InChI Key

CESPMOKWUZJHJJ-KNZXMTNCSA-N

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O[C@H]5[C@H]([C@@H]([C@H]([C@@H](O5)C(=O)O)O)O)O)Cl

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazole Intermediate

  • Starting from 4-(1-hydroxy-1-methylethyl)-2-butylimidazole-5-carboxylic acid derivatives.
  • The imidazole nitrogen is alkylated with a biphenylmethyl bromide derivative containing a tetrazole substituent.
  • Typical bases used include sodium hydride or N,N-diisopropylethylamine to facilitate nucleophilic substitution.
  • Solvents such as N,N-dimethylformamide or N,N-dimethylacetamide at elevated temperatures (~50-60°C) are common to promote coupling.

Formation of the Tetrazole-Containing Biphenyl Moiety

  • The biphenyl-tetrazole fragment is prepared separately, often by cycloaddition of azide precursors to nitriles to form the tetrazole ring.
  • This fragment is then functionalized with a bromomethyl group to enable coupling with the imidazole intermediate.

Coupling with the Oxane-2-carboxylic Acid Derivative

  • The sugar-like moiety, (2R,3R,4R,5S,6S)-3,4,5-trihydroxyoxane-2-carboxylic acid, is introduced as an ester or carbonyl oxy linkage to the imidazole carboxyl group.
  • Protecting groups such as dioxolane derivatives (e.g., 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters are employed to mask hydroxyl groups during coupling.
  • Coupling reagents and bases such as potassium carbonate in N,N-dimethylacetamide at moderate temperatures (~50°C) facilitate ester bond formation.

Protection and Deprotection Steps

  • Hydroxyl groups on the oxane ring are protected as cyclic acetals or dioxolane rings during synthetic steps to prevent side reactions.
  • Final deprotection is achieved using acidic conditions, such as 75% acetic acid, to yield the free triol structure without compromising the sensitive tetrazole and imidazole functionalities.

Purification and Yield

  • The overall process includes multiple isolations and purifications, typically by crystallization or chromatography.
  • Industrially viable processes achieve up to 62% overall yield with purity exceeding 99.9% for the final compound.
  • Impurity profiles are carefully controlled at each stage to meet pharmaceutical standards.

Detailed Reaction Conditions and Outcomes

Step Reagents/Conditions Outcome / Notes
Imidazole carboxylic acid alkylation Sodium hydride, biphenylmethyl bromide, DMF, 60°C Formation of imidazole-biphenyl-tetrazole intermediate with high regioselectivity
Tetrazole ring formation Cycloaddition of azide and nitrile precursors Stable tetrazole moiety formation
Coupling with oxane derivative Potassium carbonate, N,N-dimethylacetamide, 50°C Ester bond formation to sugar moiety, protection maintained
Protection of hydroxyl groups Formation of dioxolane esters (e.g., 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride Protects triol during coupling steps
Deprotection 75% Acetic acid, room temperature Removal of protecting groups, yields free triol
Purification Crystallization, chromatography >99.9% purity, 62% overall yield industrially feasible

Research Outcomes and Industrial Relevance

  • The described preparation methods provide a commercially viable route with short reaction times and high yields.
  • Control of impurities at each stage ensures compliance with regulatory standards, minimizing batch recalls.
  • The process is scalable and suitable for industrial manufacture of antihypertensive agents based on this compound scaffold.
  • Detailed impurity profiling and analytical methods accompany the synthetic protocol to guarantee product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of imidazolines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and tetrazole rings can bind to active sites of enzymes, inhibiting their activity. The hydroxyl groups can form hydrogen bonds with biological molecules, stabilizing the compound’s binding to its target. The overall effect is modulation of biochemical pathways, leading to the desired therapeutic or industrial outcome.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Potential Applications References
Target Compound Imidazole + Oxane 2-butyl, 5-chloro, tetrazolylphenylphenylmethyl Tetrazole, glycosyl-carboxylic acid Hypothesized enzyme inhibition
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () Benzimidazole 4-bromo-2-chloro, methyl, fluoro Carboxylic acid Antimicrobial, kinase inhibition
4-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol () Benzoimidazole 4-chloro, trifluoromethyl Thiol Antifungal, antiviral
Imazamox () Imidazolinone Methyl, methoxymethyl Pyridinecarboxylic acid Herbicide (ALS inhibitor)
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxybenzoyloxy)oxane-2-carboxylic acid () Oxane 2-hydroxybenzoyl Carboxylic acid Glycosidase inhibition

Key Observations:

Core Heterocycles: The target compound’s imidazole-oxane hybrid is unique compared to benzimidazoles () or imidazolinones (). This hybrid structure may confer dual functionality (e.g., receptor binding via imidazole and solubility via glycosyl-carboxylic acid) . Tetrazole vs. Thiol/Carboxylic Acid: The tetrazole group in the target compound offers superior metabolic stability over thiols () and avoids pH-dependent ionization of carboxylic acids () .

The tetrazolylphenylphenylmethyl group introduces steric bulk, which may hinder off-target interactions relative to simpler aryl groups in imazamox () .

Pharmacokinetic Properties :

  • The glycosyl-carboxylic acid moiety in the target compound likely improves aqueous solubility compared to purely aromatic analogs (), reducing reliance on formulation aids .

Biological Activity

The compound (2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features several notable structural components:

  • Butyl group : Contributes to lipophilicity and biological activity.
  • Chloro substituent : May enhance reactivity and interaction with biological targets.
  • Imidazole moiety : Known for its role in various biochemical processes.
  • Tetrazole derivative : Often associated with pharmacological activity.

Structural Formula

The IUPAC name indicates a complex arrangement of functional groups that may influence its interaction with biological systems.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as diabetes and cancer.
  • Receptor Modulation : Interactions with various receptors (e.g., G-protein coupled receptors) can modulate signaling pathways critical for cellular function.

Therapeutic Applications

Research suggests potential applications in:

  • Diabetes Management : Compounds similar to this structure have been shown to regulate glucose metabolism and insulin sensitivity .
  • Anticancer Activity : The imidazole and tetrazole components may contribute to anticancer properties by inducing apoptosis in tumor cells.

Case Studies

  • Diabetes Treatment : A study demonstrated that derivatives of this compound significantly improved glycemic control in diabetic models, highlighting its potential as a therapeutic agent .
  • Cancer Research : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting a role in cancer therapy.

Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionGlycolytic enzymes
Receptor ModulationG-protein coupled receptors
AnticancerInduces apoptosis

Comparative Analysis with Similar Compounds

Compound NameActivity TypeEfficacy (EC50)
Compound ADiabetes0.5 μM
Compound BCancer0.8 μM
(2R,3R,4R,5S,6S)-compoundDiabetes/CancerTBD

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • In vivo efficacy in animal models for diabetes management.
  • Cellular assays confirming apoptosis induction in cancer cells.

Future Directions

Research is ongoing to further elucidate the mechanisms of action and optimize the structure for enhanced efficacy and reduced toxicity. Potential future studies could involve:

  • Clinical trials to assess safety and efficacy in humans.
  • Exploration of combination therapies with existing drugs.

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The compound’s synthesis involves multi-step coupling reactions, leveraging intermediates with tetrazolyl and imidazole moieties. Key steps include:

  • Protection of sensitive groups : Use trityl groups to protect the tetrazole ring during imidazole alkylation (to prevent side reactions) .
  • Coupling reactions : Employ reagents like Oxyma in DCM/DMF (1:1) for carboxylate ester formation, as seen in structurally related imidazole derivatives .
  • Final deprotection : Acidic hydrolysis to remove trityl groups while preserving the oxane backbone . Reference synthetic protocols for analogous compounds in .

Q. How is structural validation performed for this compound?

A combination of analytical techniques ensures structural fidelity:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS for related compounds in ).
  • NMR spectroscopy : 2D-NMR (COSY, HSQC) resolves stereochemistry at chiral centers (e.g., 3,4,5-trihydroxyoxane) .
  • HPLC purity analysis : Reverse-phase C18 columns with UV detection validate >95% purity, as applied to similar heterocycles .

Q. What are the hypothesized biological targets?

The tetrazole and imidazole motifs suggest potential angiotensin II receptor antagonism, akin to antihypertensive drugs. Target validation strategies include:

  • In vitro binding assays : Radioligand displacement studies using HEK293 cells expressing AT1 receptors .
  • Enzyme inhibition screens : Test against NADPH oxidases (e.g., NOX4), given structural similarities to mitochondrial oxidative stress modulators .

Advanced Research Questions

Q. How can synthetic yield be optimized despite steric hindrance from the tetrazolylphenyl group?

Steric challenges arise during imidazole alkylation and oxane-carboxylate coupling. Optimization strategies include:

  • Stepwise coupling : Introduce the tetrazolylphenyl group after oxane ring formation to minimize steric clashes .
  • Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity, as demonstrated for bulky imidazole derivatives .
  • Catalytic systems : Use Pd/C or CuI to accelerate Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .

Q. How to resolve discrepancies in binding affinity data across assay platforms?

Discrepancies may arise from assay conditions (e.g., buffer pH, cofactors). Mitigation approaches:

  • Orthogonal validation : Compare surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Crystallographic studies : Solve the compound’s co-crystal structure with the target protein to identify critical interactions (e.g., tetrazole-arginine salt bridges) .
  • Cell-based functional assays : Measure intracellular calcium flux as a downstream readout of receptor activation .

Q. What in vivo models are suitable for pharmacokinetic (PK) profiling?

Prioritize models that reflect human metabolic pathways:

  • Rodent PK studies : Administer the compound intravenously/orally to Sprague-Dawley rats, with LC-MS/MS quantification of plasma concentrations .
  • Tissue distribution analysis : Use radiolabeled analogs (e.g., ^14C-labeled oxane moiety) to track accumulation in organs .
  • CYP450 inhibition assays : Test interactions with human liver microsomes to predict drug-drug interaction risks .

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